[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid
Overview
Description
[(2-oxo-2-{[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}ethyl)thio]acetic acid is a useful research compound. Its molecular formula is C18H19NO5S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.07046505 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
- The synthesis and characterization of complex molecules, including those with thio, oxo, and acetic acid functionalities, are crucial for various applications, from material science to pharmaceuticals. For instance, the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications demonstrates the importance of detailed chemical synthesis processes. These processes involve reactions of specific precursors to form compounds with potential applications in photoelectronic devices, as evidenced by their structural and optical properties studies (Shafi, Rajesh, & Senthilkumar, 2021).
Analytical Methodologies
- The development of analytical methodologies for the quantification of chemical compounds in biological matrices is another significant area. For example, a specific and sensitive gas chromatographic-mass spectrometric method has been developed for the quantification of an angiotensin-converting enzyme inhibitor and its active metabolite in plasma and urine. This highlights the role of sophisticated analytical techniques in understanding the pharmacokinetics and bioavailability of complex molecules (Kaiser, Ackermann, Dieterle, & Dubois, 1987).
Pharmacological Applications
- Research on compounds with similar structural motifs often explores their pharmacological potential. For instance, the synthesis of α-hydroxy acids and their derivatives through reactions with thiophenol and a nucleophile showcases the potential for creating bioactive molecules. Such compounds can serve as intermediates for the development of drugs with specific therapeutic targets (Florac, Le Grel, Baudy-Floc'h, & Robert, 1991).
Material Science
- The chemical functionalities present in the queried compound are also relevant to material science applications, such as the synthesis of polybenzoxazines. Phloretic acid, a phenolic compound, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research demonstrates the potential of such chemical structures in developing new materials with desirable thermal and thermo-mechanical properties (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Properties
IUPAC Name |
2-[2-oxo-2-[(4-phenyl-3-propoxycarbonylthiophen-2-yl)amino]ethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-2-8-24-18(23)16-13(12-6-4-3-5-7-12)9-26-17(16)19-14(20)10-25-11-15(21)22/h3-7,9H,2,8,10-11H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOXFTIVUMVRPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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